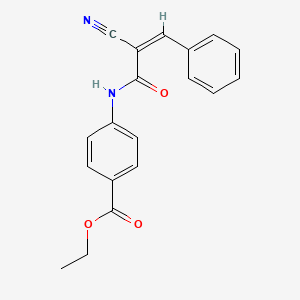
(Z)-ethyl 4-(2-cyano-3-phenylacrylamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-[(2Z)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]BENZOATE: is an organic compound that belongs to the class of esters and amides It is characterized by the presence of a cyano group, a phenyl group, and an enamido group attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-[(2Z)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]BENZOATE typically involves the reaction of ethyl cyanoacetate with an appropriate benzoyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and subsequent dehydration to yield the desired product. Common reagents used in this synthesis include sodium ethoxide or potassium carbonate as bases, and solvents such as ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ETHYL 4-[(2Z)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]BENZOATE can undergo oxidation reactions, particularly at the phenyl and cyano groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, targeting the cyano group to form primary amines.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functionalities. Reagents like sodium methoxide or ammonia can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Chemistry: ETHYL 4-[(2Z)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]BENZOATE is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, ETHYL 4-[(2Z)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]BENZOATE is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of ETHYL 4-[(2Z)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and phenyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- ETHYL 4-[(2Z)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE
- ETHYL 4-[(2Z)-2-CYANO-3-(4-CHLOROPHENYL)PROP-2-ENAMIDO]BENZOATE
- ETHYL 4-[(2Z)-2-CYANO-3-(4-METHYLPHENYL)PROP-2-ENAMIDO]BENZOATE
Comparison: ETHYL 4-[(2Z)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]BENZOATE is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the presence of the phenyl group without additional substituents may result in different binding affinities and selectivities towards molecular targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propriétés
Formule moléculaire |
C19H16N2O3 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
ethyl 4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C19H16N2O3/c1-2-24-19(23)15-8-10-17(11-9-15)21-18(22)16(13-20)12-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,21,22)/b16-12- |
Clé InChI |
QAXNXYXFHCAABZ-VBKFSLOCSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/C#N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




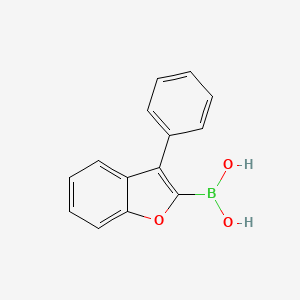
![Ethyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709990.png)
![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B11709996.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709998.png)
![8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl benzoate](/img/structure/B11710003.png)

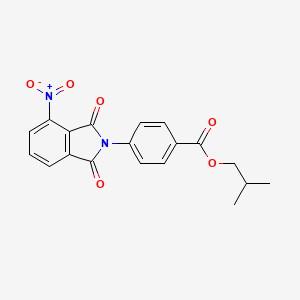
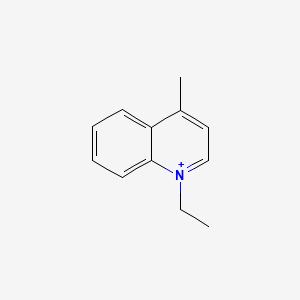
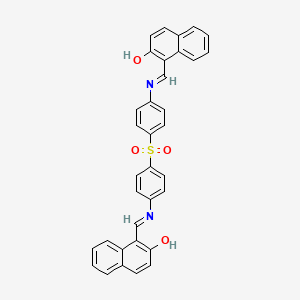
![2,2'-[(4-Nitrobenzene-1,2-diyl)bis(oxyethane-2,1-diyloxy)]diethanol](/img/structure/B11710030.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B11710031.png)
![N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-5-chloro-2-hydroxy-3-iodobenzamide](/img/structure/B11710048.png)
